5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethanesulfonate
Overview
Description
BW-1003C87, also known as 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine ethane sulphonate, is a pyrimidine derivative. It has structural similarities with the triazine derivative lamotrigine, which is known for its anticonvulsant properties. BW-1003C87 has been shown to decrease glutamate release and protect against ischemic damage .
Preparation Methods
The synthesis of BW-1003C87 involves the reaction of 2,3,5-trichlorobenzonitrile with guanidine to form 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine. This intermediate is then reacted with ethanesulfonic acid to yield the final product . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.
Chemical Reactions Analysis
BW-1003C87 undergoes several types of chemical reactions:
Reduction: Reduction reactions can occur, particularly at the nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atoms on the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BW-1003C87 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on pyrimidine derivatives.
Biology: The compound is studied for its effects on neurotransmitter release, particularly glutamate.
Mechanism of Action
BW-1003C87 exerts its effects primarily by blocking sodium channels, which reduces the release of the neurotransmitter glutamate. This action helps protect neurons from excitotoxicity, a condition where excessive glutamate release leads to neuronal damage and death. The compound’s neuroprotective effects are particularly significant in conditions like ischemic stroke .
Comparison with Similar Compounds
BW-1003C87 is similar to other pyrimidine and triazine derivatives, such as lamotrigine. it is more potent in decreasing glutamate release compared to lamotrigine (IC50 1.6 µM vs. 21.0 µM) . Other similar compounds include:
Lamotrigine: A triazine derivative with anticonvulsant properties.
Phenytoin: An antiepileptic drug that also blocks sodium channels.
Carbamazepine: Another antiepileptic drug with a similar mechanism of action.
BW-1003C87’s uniqueness lies in its higher potency and specific structural features that enhance its neuroprotective effects .
Properties
IUPAC Name |
ethanesulfonic acid;5-(2,3,5-trichlorophenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4.C2H6O3S/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14;1-2-6(3,4)5/h1-3H,(H4,14,15,16,17);2H2,1H3,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKJAOGJEDODFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)O.C1=C(C=C(C(=C1C2=CN=C(N=C2N)N)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162705 | |
Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144425-86-5 | |
Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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